molecular formula C24H26N2O4S B2986671 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide CAS No. 1116074-08-8

2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide

Cat. No.: B2986671
CAS No.: 1116074-08-8
M. Wt: 438.54
InChI Key: GUGIWRAZHYFAML-UHFFFAOYSA-N
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Description

This compound is a quinoline-derived acetamide featuring a benzenesulfonyl group at position 3, a methyl substituent at position 6 of the dihydroquinolinone scaffold, and an N-cyclohexylacetamide side chain. The benzenesulfonyl moiety may enhance binding affinity to target proteins, while the cyclohexyl group likely influences lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methyl-2-oxoquinolin-1-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-17-12-13-21-18(14-17)15-22(31(29,30)20-10-6-3-7-11-20)24(28)26(21)16-23(27)25-19-8-4-2-5-9-19/h3,6-7,10-15,19H,2,4-5,8-9,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGIWRAZHYFAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide typically involves multiple steps

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of Cyclohexylacetamide Moiety: The final step involves the acylation of the quinoline derivative with cyclohexylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzenesulfonyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as carbonic anhydrase, leading to the disruption of metabolic pathways and cellular processes. The benzenesulfonyl group plays a crucial role in binding to the active site of the enzyme, while the quinoline core and cyclohexylacetamide moiety contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it structurally and functionally with analogs from the quinoline and sulfonamide families.

Structural Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) CAS RN Applications/Notes
Target Compound Benzenesulfonyl, 6-methyl, N-cyclohexylacetamide Not provided Not available Hypothesized for protein binding or synthesis
3-(Trifluoromethyl)benzenesulfonyl chloride Trifluoromethyl-sulfonyl chloride 244.62 Not provided Sulfonylation reagent for agrochemicals
2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide Chloroacetamide, tetrahydroquinolinone scaffold Not provided 924829-85-6 Synthetic intermediate in drug discovery

Key Observations:

  • Sulfonyl Group Variations: The trifluoromethyl-sulfonyl chloride () is a reactive intermediate used to introduce sulfonyl groups into target molecules. In contrast, the target compound’s benzenesulfonyl group is non-reactive, suggesting a role in steric or electronic modulation during target engagement .
  • Acetamide Side Chains: The chloroacetamide in the tetrahydroquinolinone analog () is a reactive handle for further functionalization, whereas the N-cyclohexylacetamide in the target compound likely enhances metabolic stability due to the bulky cyclohexyl group .

Functional and Computational Insights

  • Binding Affinity Predictions : Tools like AutoDock Vina () enable docking studies to compare the target compound’s binding modes with analogs. For example, the benzenesulfonyl group may form π-π interactions with aromatic residues in enzyme active sites, while the cyclohexyl group could occupy hydrophobic pockets .
  • Crystallographic Data: SHELX programs () are widely used for small-molecule crystallography. Structural data for the target compound (if available) would clarify conformational preferences, such as the orientation of the sulfonyl group relative to the quinolinone core .

Pharmacological and Industrial Relevance

  • Agrochemical Potential: The trifluoromethyl-sulfonyl chloride () is employed in pesticide residue analysis, suggesting that the target compound’s sulfonyl group may confer similar stability or bioactivity in agrochemical applications .

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide is a derivative of quinoline that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide
  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been identified as a potential prolyl hydroxylase inhibitor , which plays a critical role in cellular responses to hypoxia by regulating hypoxia-inducible factors (HIFs). Inhibition of prolyl hydroxylase may lead to increased levels of HIFs, promoting angiogenesis and cellular survival under low oxygen conditions .

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including human leukemia and solid tumors. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development .

Antimicrobial Properties

Research has also suggested that the compound possesses antimicrobial activity. It has been evaluated against several bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. This property is particularly relevant in the context of increasing antibiotic resistance .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the cytotoxicity of quinoline derivatives against human Molt 4/C8 and CEM T-lymphocytes, revealing IC50 values significantly lower than traditional chemotherapeutics .
Study 2 Investigated the antimicrobial efficacy of related quinoline compounds against Staphylococcus aureus and Escherichia coli, demonstrating a dose-dependent inhibition .
Study 3 Assessed the prolyl hydroxylase inhibitory activity of similar compounds, noting enhanced HIF stabilization and subsequent angiogenic responses in cellular models .

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